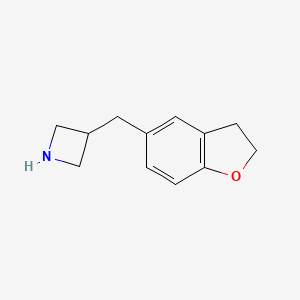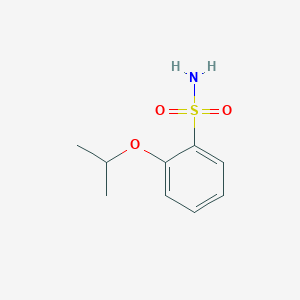
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is a chemical compound that features a benzofuran ring fused with an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydrobenzofuran derivatives with azetidine precursors. One common method includes the use of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate can then be further reacted with azetidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the benzofuran ring structure but differ in their substituents.
Azetidine derivatives: These compounds share the azetidine moiety but differ in their additional functional groups.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is unique due to the combination of the benzofuran ring and azetidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine |
InChI |
InChI=1S/C12H15NO/c1-2-12-11(3-4-14-12)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2 |
Clé InChI |
ANYFJYMWGRBSPM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CC3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)







